1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, also known as THT-TTC, is an organic compound that has been used in a variety of scientific research applications. It is an aldehyde containing a triazole group and a thiophene ring, and is known to have various biochemical and physiological effects.
Scientific Research Applications
Catalysis
In the field of catalysis, compounds like 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be used to create novel ligands for metal-catalyzed reactions. These ligands can potentially improve the efficiency of reactions such as C–C coupling, which is fundamental in the synthesis of complex organic compounds .
Biochemistry
The compound’s structural features may allow it to interact with biological macromolecules, making it useful in studying protein-ligand interactions or enzyme mechanisms. It could also serve as a scaffold for developing inhibitors or activators of certain biochemical pathways .
properties
IUPAC Name |
1-(thiolan-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3-4,7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPADNHSQFPTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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